molecular formula C13H16O5 B1315222 Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate CAS No. 60946-75-0

Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate

Cat. No. B1315222
CAS RN: 60946-75-0
M. Wt: 252.26 g/mol
InChI Key: SHLIKILXQQPHPF-UHFFFAOYSA-N
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Description

Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate, commonly known as ethyl 3-oxo-2,5-dimethoxybenzoate, is a versatile organic compound that has been used in a variety of scientific research applications. It is a derivative of benzoic acid and is found in many natural products, such as fruits and vegetables. The compound has a wide range of applications, from biochemical and physiological studies to laboratory experiments. It is also used as a reagent in the synthesis of other compounds.

Scientific Research Applications

  • 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile

    • Scientific Field : Organic Chemistry
    • Application Summary : This compound is a side product in the Cadogan reaction of 2-aryl-3-nitropyridines, which leads to δ-carbolines .
    • Methods of Application : The starting material for the Cadogan reaction, 2-(2′,5′-dimethoxyphenyl)-3-nitropyridine, was prepared in a microwave-assisted Suzuki–Miyaura coupling of 2-chloro-3-nitropyridine with a 2,5-dimethoxyphenyl boronic acid .
    • Results or Outcomes : The reduction with tris(trimethylsilyl) phosphite was performed under microwave irradiation. A heterogeneous mixture was obtained, containing mainly the anticipated δ-carboline, accompanied by the aminopyridine as a simple reduction product and the ring-contracted dimethoxyphenylpyrrole carbonitrile .
  • Chalcone Derivatives

    • Scientific Field : Pharmacotherapeutics
    • Application Summary : Chalcones have demonstrated antibacterial, antifungal, anti-inflammatory, and anticancer properties .
    • Methods of Application : Changing the structure by adding substituent groups to the aromatic ring can increase potency, reduce toxicity, and broaden pharmacological action .
    • Results or Outcomes : Several chalcone compounds can inhibit diverse targets of antibiotic-resistance development pathways; therefore, they overcome resistance, and bacteria become susceptible to antibacterial compounds .
  • 2,3-Dimethoxy and 3-Acetoxy-2-Methyl Benzamides

    • Scientific Field : Organic Chemistry and Pharmacotherapeutics
    • Application Summary : These compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . They have been tested for their in vitro growth inhibitory activity against different bacteria .
    • Methods of Application : The synthesis of these compounds was performed using TEA as base and THF as solvent . The products were purified, and their analysis was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .
    • Results or Outcomes : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity .
  • Chalcone Derivatives

    • Scientific Field : Pharmacotherapeutics
    • Application Summary : Chalcones have demonstrated a wide range of pharmacological activities including antioxidant activity and antibacterial activities .
    • Methods of Application : A structural design like 2′-hydroxylation or 2′-, 3′-dihydroxylation, 2,3,4-trihydroxylation and 4-dimethylamino groups in chalcones is more essential and capable of possessing a wide range of pharmacological activities .
    • Results or Outcomes : Chalcones have been widely used in medical, industrial, biological and potential drug industries .

properties

IUPAC Name

ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-4-18-13(15)8-11(14)10-7-9(16-2)5-6-12(10)17-3/h5-7H,4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLIKILXQQPHPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30485780
Record name Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30485780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate

CAS RN

60946-75-0
Record name Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30485780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
YF Chen, YC Lin, PK Huang, HC Chan, SC Kuo… - Bioorganic & medicinal …, 2013 - Elsevier
Novel 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives 12a–n were designed and prepared through an intramolecular cyclization reaction and evaluated for in …
Number of citations: 46 www.sciencedirect.com
W Zhang, S Lun, LL Liu, S Xiao, G Duan… - Journal of medicinal …, 2019 - ACS Publications
Our group recently reported the identification of novel coumestan derivatives as Mycobacterium tuberculosis (Mtb) Pks13-thioesterase (TE) domain inhibitors, with mutations observed (…
Number of citations: 32 pubs.acs.org
S Morton - 2016 - theses.ncl.ac.uk
The novel antibacterial DEM30355/A 1 was isolated from the fermentation broth of Amycolatopsis DEM30355. We aimed to synthesise DEM30355/A 1 to determine the absolute …
Number of citations: 3 theses.ncl.ac.uk
O Píša, S Rádl - European Journal of Organic Chemistry, 2016 - Wiley Online Library
The synthesis of 1,4‐dihydro‐4‐oxoquinoline derivatives (4‐quinolones) based on a BSA [N,O‐bis(trimethylsilyl)acetamide]‐mediated cyclization of substituted 1‐(2‐methoxyphenyl)‐3‐…

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